4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF4N2/c6-1-2(4(7)8)11-12-3(1)5(9)10/h4-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBLQIWIVQWXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)F)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole typically involves the reaction of 4-bromo-3,5-bis(difluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the cyclization of the aniline derivative with hydrazine or its derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Differences and Implications
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 4-bromo-3-(trifluoromethyl)-1H-pyrazole is more electronegative than the difluoromethyl (-CHF₂) groups in the target compound. This increases reactivity in electrophilic substitutions but may reduce metabolic stability .
- Steric Bulk : Aryl substituents (e.g., phenyl in 4-bromo-3,5-diphenyl-1H-pyrazole) introduce greater steric hindrance, limiting accessibility for further reactions compared to the smaller -CHF₂ groups .
Biological Activity: 4-Bromo-3,5-diphenyl-1H-pyrazole derivatives exhibit notable hypotensive and antiarrhythmic activities, attributed to the aromatic rings' π-π interactions with biological targets. In contrast, fluorinated analogs like the target compound are optimized for stability rather than direct bioactivity .
Synthetic Utility: The bromine atom in this compound allows for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of complex molecules (e.g., furan-carbaldehyde derivatives in and ) . Non-brominated analogs lack this versatility.
Physicochemical Properties :
- Difluoromethyl groups (-CHF₂) balance lipophilicity and polarity better than -CF₃ or aryl groups, improving solubility in organic solvents while maintaining moderate hydrophobicity. This is critical for drug delivery .
Biological Activity
4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps, often utilizing hydrazine derivatives and various electrophilic reagents. The general synthetic route includes:
- Formation of Pyrazole Ring : The reaction of 3,5-difluoromethyl substituted precursors with bromo derivatives.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the bromine at the 4-position.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various pyrazole derivatives, compounds with similar structures showed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.5 | S. aureus |
| Other derivatives | 1-4 | Various strains |
Anti-inflammatory Activity
The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds derived from this structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives were reported to inhibit TNF-α by up to 85% at specific concentrations .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes like monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism .
- Cytokine Modulation : The ability to modulate cytokine production suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in clinical and laboratory settings:
- Antimicrobial Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications at the 3 and 5 positions significantly enhanced antimicrobial activity against resistant strains .
- Anti-inflammatory Effects : Research indicated that certain pyrazole compounds exhibited comparable anti-inflammatory effects to established drugs like dexamethasone, showcasing their potential in therapeutic applications .
Q & A
Q. Table 1: Comparative Synthetic Yields for Analogous Pyrazoles
| Precursor | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 2,4-Dichlorophenoxyacetamide | DMSO | 18 | 65 | >98 | |
| 3-Bromo-5-fluoro-triazole | THF | 24 | 45 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
